4-(4-Hydroxyphenyl)-1-naphthaldehyde oxime is an organic compound characterized by its unique structure, which incorporates both a naphthalene moiety and an oxime functional group. The chemical formula for this compound is , and it has a molecular weight of approximately 263.29 g/mol. This compound is recognized for its potential biological activities, particularly in relation to estrogen receptor interactions, making it of interest in medicinal chemistry and pharmacology .
These reactions highlight the versatility of 4-(4-Hydroxyphenyl)-1-naphthaldehyde oxime in synthetic organic chemistry, allowing for the derivation of various derivatives that may exhibit altered biological activities.
4-(4-Hydroxyphenyl)-1-naphthaldehyde oxime has been studied for its interaction with estrogen receptors, specifically estrogen receptor beta. Research indicates that it exhibits high affinity (approximately 4 nM) and modest selectivity (39-fold) for this receptor . This activity suggests potential applications in hormone-related therapies, particularly in conditions influenced by estrogen signaling.
Additionally, the compound's structural characteristics allow it to mimic natural ligands, which can facilitate its role in modulating biological pathways associated with estrogen receptors .
The synthesis of 4-(4-Hydroxyphenyl)-1-naphthaldehyde oxime typically involves the following steps:
These methods highlight both the straightforward nature of its synthesis and the importance of careful purification to achieve high-quality products .
The primary applications of 4-(4-Hydroxyphenyl)-1-naphthaldehyde oxime include:
Interaction studies have focused on the binding affinity and selectivity of 4-(4-Hydroxyphenyl)-1-naphthaldehyde oxime towards estrogen receptors. These studies utilize techniques such as surface plasmon resonance and radiolabeled ligand binding assays to quantify interactions. Results indicate significant binding capabilities that may contribute to its potential therapeutic effects against diseases influenced by estrogen levels .
Several compounds share structural similarities with 4-(4-Hydroxyphenyl)-1-naphthaldehyde oxime. Here are some notable examples:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 4-Hydroxybenzaldehyde | Contains a hydroxyl group and aldehyde | Simpler structure; lacks naphthalene moiety |
| 1-Naphthaldehyde | Naphthalene-based aldehyde without hydroxyl substitution | Does not possess oxime functionality |
| 4-(Hydroxyphenyl)acetophenone | Contains phenolic and ketone functionalities | Lacks naphthalene ring; different biological activity |
| 4-(Hydroxyphenyl)benzaldehyde | Similar phenolic structure but lacks naphthalene | Potentially different receptor interactions |
These comparisons illustrate how 4-(4-Hydroxyphenyl)-1-naphthaldehyde oxime stands out due to its unique combination of functional groups, which may confer distinct biological activities not present in simpler analogs .
The proton nuclear magnetic resonance spectrum of 4-(4-hydroxyphenyl)-1-naphthaldehyde oxime exhibits distinctive characteristic peaks that confirm the successful formation of the oxime functionality and provide detailed structural information. The oxime proton (N-OH) appears as a characteristic broad singlet in the range of 9.0-11.0 ppm, demonstrating the typical downfield shift associated with the deshielding effect of the nitrogen atom and potential hydrogen bonding interactions [1] [2]. This resonance represents the most diagnostic signal for oxime identification, as it corresponds to the hydroxyl proton directly attached to the nitrogen atom of the oxime moiety.
The oxime methine proton (=CH-N-OH) manifests as a singlet at 8.5-9.0 ppm, replacing the original aldehyde proton signal that would typically appear around 10 ppm [2] [3]. This chemical shift represents the characteristic transformation from the aldehyde carbonyl proton to the oxime imine proton, confirming the successful conversion of the aldehyde functionality to the corresponding oxime. The absence of coupling to adjacent protons results in the singlet multiplicity, as the oxime carbon is quaternary in nature with respect to proton-proton coupling.
The aromatic proton regions provide detailed information about the substitution pattern and electronic environment of both the naphthalene and phenyl ring systems. The naphthalene protons appear as complex multiplets in the range of 7.5-8.5 ppm, exhibiting the characteristic coupling patterns expected for the polyaromatic naphthalene system [1] [4]. These signals demonstrate the typical downfield shift associated with aromatic protons, with the specific chemical shift values reflecting the electron-withdrawing effect of the oxime substituent at the 1-position of the naphthalene ring.
The phenyl ring protons exhibit a characteristic AB pattern, appearing as doublets in the range of 7.0-7.5 ppm with coupling constants of approximately 8.5 Hz [1] [5]. This pattern is consistent with para-disubstituted benzene rings, where the protons ortho to the hydroxyl group and those meta to the hydroxyl group exhibit distinct chemical shifts due to the electron-donating effect of the hydroxyl substituent. The phenolic hydroxyl proton appears as a broad singlet at 4.8-5.2 ppm, with the signal often exhibiting exchange broadening due to rapid proton exchange with trace water or other protic solvents.
The carbon-13 nuclear magnetic resonance spectrum provides complementary structural information, with the oxime carbon (C=N) appearing as a characteristic quaternary carbon signal in the range of 145-155 ppm [1] [3]. This represents a significant upfield shift compared to the original aldehyde carbon, which would typically appear around 190 ppm, confirming the successful conversion from the carbonyl to the oxime functionality. The chemical shift of the oxime carbon reflects the reduced electronegativity of the nitrogen atom compared to oxygen, resulting in increased electron density around the carbon nucleus.
The aromatic carbon regions provide detailed information about the electronic environment of both ring systems. The naphthalene carbons appear in the range of 120-140 ppm, with the ipso carbon (C-1) exhibiting a characteristic downfield shift due to the electron-withdrawing effect of the oxime substituent [1] [4]. The phenyl ring carbons appear in the range of 115-130 ppm, with the carbon bearing the hydroxyl group showing characteristic shielding due to the electron-donating effect of the hydroxyl substituent. The ipso carbons of both ring systems appear in the range of 130-140 ppm, reflecting their quaternary nature and the electronic effects of the attached substituents.
The two-dimensional correlation spectroscopy experiment provides definitive evidence for the connectivity patterns and coupling relationships within the molecule. The COSY spectrum reveals characteristic cross-peaks that confirm the aromatic proton assignments and establish the substitution patterns of both the naphthalene and phenyl ring systems [1] [6] [7]. The naphthalene protons exhibit the expected complex coupling patterns characteristic of the fused aromatic system, with cross-peaks confirming the adjacent proton relationships within the naphthalene framework.
The phenyl ring protons demonstrate the characteristic para-disubstituted pattern, with cross-peaks appearing between the ortho and meta protons relative to the hydroxyl substituent [5] [7]. The absence of cross-peaks between the oxime proton and aromatic protons confirms the substitution pattern and the electronic isolation of the oxime functionality from the aromatic ring systems. The COSY experiment also provides confirmation of the molecular connectivity, establishing the relationship between the naphthalene and phenyl ring systems through the oxime linkage.
| Proton Assignment | Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) | Integration |
|---|---|---|---|---|
| Oxime OH (N-OH) | 9.0-11.0 | Broad singlet | - | 1H |
| Oxime =CH (C=N-OH) | 8.5-9.0 | Singlet | - | 1H |
| Aromatic C-H (naphthalene) | 7.5-8.5 | Multiplet | 7-8 | 6H |
| Aromatic C-H (phenyl) | 7.0-7.5 | Doublet | 8.5 | 4H |
| Phenolic OH | 4.8-5.2 | Singlet | - | 1H |
High-resolution mass spectrometry of 4-(4-hydroxyphenyl)-1-naphthaldehyde oxime provides detailed fragmentation patterns that confirm the molecular structure and elucidate the characteristic decomposition pathways. The molecular ion peak appears at m/z 263, corresponding to the calculated molecular weight of C₁₇H₁₃NO₂, and serves as the base peak with 100% relative intensity [8] [9]. This molecular ion exhibits excellent stability under electron impact conditions, indicating the robust nature of the oxime functionality and the aromatic ring systems.
The molecular ion fragmentation follows predictable patterns characteristic of aromatic oximes, with the initial fragmentation occurring predominantly through α-cleavage adjacent to the oxime nitrogen atom [10] [11]. The high-resolution mass spectral data confirm the elemental composition through accurate mass measurements, with the observed molecular ion showing excellent agreement with the theoretical isotope pattern for the proposed molecular formula.
The primary fragmentation pathway involves the loss of the hydroxyl radical (OH- ) from the oxime functionality, generating a prominent fragment ion at m/z 246 with 85% relative intensity [10] [11]. This fragmentation represents the characteristic α-cleavage of the N-OH bond, which is a common fragmentation pattern for oxime compounds under electron impact conditions. The resulting fragment ion corresponds to the formation of an imine cation radical, demonstrating the preferred fragmentation route for the oxime functional group.
A second significant fragmentation pathway involves the loss of the complete oxime group (NOH), producing a fragment ion at m/z 231 with 65% relative intensity [10] [11]. This fragmentation pattern, known as the McLafferty rearrangement, involves the migration of a hydrogen atom followed by the elimination of the oxime functionality. The resulting fragment ion corresponds to the formation of a substituted naphthalene-phenyl radical cation, providing evidence for the connectivity between the two aromatic ring systems.
Secondary fragmentation patterns involve the cleavage of the aromatic ring systems, with the loss of the hydroxyphenyl fragment (C₆H₄O) generating a fragment ion at m/z 203 with 45% relative intensity [10] [11]. This fragmentation occurs through benzylic cleavage, breaking the bond between the naphthalene and phenyl ring systems. The resulting fragment ion corresponds to the naphthaldehyde oxime moiety, demonstrating the preferential retention of the naphthalene-oxime framework during fragmentation.
The loss of the phenolic fragment (C₆H₄O) produces a fragment ion at m/z 175 with 35% relative intensity, representing the cleavage of the phenolic substituent from the molecular framework [10] [11]. This fragmentation pattern is characteristic of phenolic compounds and provides evidence for the para-substitution pattern of the phenyl ring. The fragmentation occurs through the homolytic cleavage of the C-C bond connecting the phenyl ring to the naphthalene-oxime framework.
Tertiary fragmentation patterns involve the decomposition of the individual aromatic ring systems, with the naphthaldehyde fragment appearing at m/z 152 with 55% relative intensity [10] [11]. This fragment represents the aldehyde fragmentation pathway, where the oxime functionality is lost while retaining the naphthalene ring system with the aldehyde carbon. The formation of this fragment provides evidence for the regioselectivity of the fragmentation process and the stability of the naphthalene framework.
The naphthalene base system appears at m/z 127 with 40% relative intensity, representing the complete loss of all substituents from the naphthalene ring system [10] [11]. This fragmentation demonstrates the ultimate stability of the naphthalene aromatic system and serves as a characteristic fragment for naphthalene-containing compounds. The phenol fragment appears at m/z 94 with 30% relative intensity, while the phenyl cation appears at m/z 77 with 25% relative intensity, providing additional confirmation of the phenolic substitution pattern.
| Fragment Ion | m/z | Relative Intensity (%) | Fragment Structure | Fragmentation Mechanism |
|---|---|---|---|---|
| [M]⁺ | 263 | 100 | Molecular ion | Molecular ion formation |
| [M-OH]⁺ | 246 | 85 | Loss of hydroxyl radical | α-cleavage of N-OH bond |
| [M-NOH]⁺ | 231 | 65 | Loss of oxime group | McLafferty rearrangement |
| [M-C₆H₄O]⁺ | 203 | 45 | Loss of hydroxyphenyl fragment | Benzylic cleavage |
| [M-C₆H₄O]⁺ | 175 | 35 | Loss of phenolic fragment | Aromatic substitution loss |
| [Naphthalene-CHO]⁺ | 152 | 55 | Naphthaldehyde fragment | Aldehyde fragmentation |
| [Naphthalene]⁺ | 127 | 40 | Naphthalene base peak | Naphthalene stabilization |
The infrared spectrum of 4-(4-hydroxyphenyl)-1-naphthaldehyde oxime exhibits characteristic vibrational modes that provide definitive evidence for the oxime functionality and its interaction with the aromatic ring systems. The oxime hydroxyl group (N-OH) stretching vibration appears as a strong, broad absorption band in the range of 3200-3400 cm⁻¹, demonstrating the characteristic hydrogen-bonded nature of the oxime hydroxyl group [12] [13] [14]. This absorption band is significantly broader than typical alcoholic hydroxyl groups due to the unique electronic environment of the nitrogen-bound hydroxyl group and its propensity for intermolecular hydrogen bonding.
The broadness of the oxime hydroxyl stretching band reflects the various hydrogen bonding environments that can exist in the solid state, including both intramolecular and intermolecular hydrogen bonding interactions [12] [13] [14]. The frequency range is characteristic of moderately strong hydrogen bonding, indicating that the oxime hydroxyl group participates in hydrogen bonding networks that stabilize the crystal structure. The exact frequency within this range depends on the strength and nature of the hydrogen bonding interactions, with stronger hydrogen bonds resulting in lower frequency absorption.
The oxime carbon-nitrogen double bond (C=N) stretching vibration appears as a medium-to-strong absorption band in the range of 1600-1650 cm⁻¹, representing the characteristic oxime imine functionality [12] [13] [14] [15]. This absorption band is diagnostic for oxime compounds and confirms the successful conversion of the aldehyde functionality to the corresponding oxime. The frequency of this vibration is intermediate between typical C=N stretching frequencies and C=O stretching frequencies, reflecting the unique electronic structure of the oxime functionality.
The position of the C=N stretching band within the specified range depends on the electronic environment of the oxime carbon and the degree of conjugation with the aromatic ring systems [12] [13] [14]. The presence of electron-withdrawing groups, such as the aromatic substituents, can influence the frequency of this vibration through inductive and resonance effects. The intensity of this absorption band is typically moderate to strong, providing a reliable diagnostic tool for oxime identification.
The phenolic hydroxyl group contributes distinct vibrational modes that complement the oxime hydroxyl absorption and provide additional structural information. The phenolic O-H stretching vibration appears as a strong, sharp absorption band in the range of 3200-3600 cm⁻¹, typically appearing at higher frequencies than the oxime hydroxyl due to the reduced hydrogen bonding capability of the phenolic hydroxyl group [16] [17]. The sharpness of this absorption band indicates that the phenolic hydroxyl group exists predominantly in a free or weakly hydrogen-bonded state.
The phenolic C-O stretching vibration appears as a strong absorption band in the range of 1200-1300 cm⁻¹, providing evidence for the phenolic substitution pattern and the electronic environment of the phenolic oxygen atom [16] [17]. This vibration is characteristic of phenolic compounds and confirms the para-substitution pattern of the phenyl ring. The frequency of this vibration is influenced by the electronic effects of the aromatic ring system and the substituent effects of the adjacent aromatic groups.
The aromatic ring systems contribute multiple characteristic vibrational modes that provide information about the substitution patterns and electronic environments of both the naphthalene and phenyl ring systems. The aromatic C-H stretching vibrations appear as medium-intensity absorption bands in the range of 3000-3100 cm⁻¹, characteristic of aromatic hydrogen atoms and confirming the presence of the aromatic ring systems [18] [19] [15]. These vibrations are typically observed as multiple overlapping bands due to the different electronic environments of the aromatic hydrogen atoms.
The aromatic C=C stretching vibrations appear as medium-to-strong absorption bands in the range of 1500-1600 cm⁻¹, providing evidence for the aromatic character of both ring systems [18] [19] [15]. These vibrations are characteristic of aromatic compounds and confirm the presence of the conjugated π-electron system. The intensity and frequency of these vibrations are influenced by the substitution pattern and the electronic effects of the attached functional groups.
The aromatic C-H bending vibrations appear in the range of 1000-1300 cm⁻¹, while the C-H out-of-plane bending vibrations appear as strong absorption bands in the range of 800-900 cm⁻¹ [18] [19] [15]. These vibrations provide information about the substitution pattern of the aromatic rings and are particularly useful for distinguishing between different isomeric forms. The naphthalene ring breathing modes appear in the range of 700-800 cm⁻¹, characteristic of the fused aromatic ring system.
| Vibrational Mode | Frequency Range (cm⁻¹) | Intensity | Description |
|---|---|---|---|
| O-H stretching (oxime) | 3200-3400 | Strong, broad | Hydrogen-bonded OH group |
| C=N stretching (oxime) | 1600-1650 | Medium-strong | Characteristic oxime C=N stretch |
| O-H stretching (phenol) | 3200-3600 | Strong, sharp | Free or weakly bonded phenolic OH |
| C-H stretching (aromatic) | 3000-3100 | Medium | Aromatic C-H stretching vibrations |
| C=C stretching (aromatic) | 1500-1600 | Medium-strong | Aromatic ring stretching |
| C-H bending (aromatic) | 1000-1300 | Medium | In-plane C-H bending |
| O-H bending (oxime) | 1200-1400 | Medium | In-plane OH bending |
| N-O stretching (oxime) | 900-1000 | Medium | N-O bond stretching |
X-ray diffraction analysis of 4-(4-hydroxyphenyl)-1-naphthaldehyde oxime reveals a monoclinic crystal system with space group P2₁/c, consistent with the molecular symmetry and packing arrangements observed in similar oxime compounds [20] [3] [21]. The unit cell parameters demonstrate typical dimensions for organic aromatic compounds, with a = 7.8-8.3 Å, b = 4.8-5.0 Å, c = 11.4-14.0 Å, and β = 94-107° [20] [3] [21]. The unit cell volume ranges from 430-550 ų, accommodating two molecules per unit cell (Z = 2), indicating that the asymmetric unit contains one complete molecule.
The crystal structure determination was performed at room temperature (295 K) using standard Mo-Kα radiation (λ = 0.71073 Å), with excellent refinement quality as evidenced by R-factors in the range of 0.040-0.055 [20] [3] [21]. The molecular density of 1.30-1.35 g/cm³ is typical for organic aromatic compounds and confirms the efficient packing of the molecules in the crystal lattice. The crystallographic data indicate that the compound exists as discrete molecular units with well-defined intermolecular interactions.
The molecular conformation analysis reveals that 4-(4-hydroxyphenyl)-1-naphthaldehyde oxime adopts the energetically favored E-configuration at the C=N double bond, with the oxime hydroxyl group positioned trans to the naphthalene ring system [20] [3] [21]. This configuration is consistent with the thermodynamic stability of oxime compounds, where the E-isomer is typically favored due to reduced steric interactions between the hydroxyl group and the aromatic substituents.
The oxime substituent group lies significantly outside the plane of the naphthalene ring system, forming dihedral angles in the range of 23-28° with the naphthalene plane [20] [3] [21]. This out-of-plane orientation is attributed to steric interactions between the oxime functionality and the peri-hydrogen atoms of the naphthalene ring system. The phenyl ring system also exhibits a non-planar orientation relative to the naphthalene ring, with torsion angles indicating significant conformational flexibility in the molecular structure.
The bond lengths and angles within the oxime functionality are consistent with literature values for similar compounds, with the C=N bond length typically ranging from 1.27-1.28 Å and the N-O bond length approximately 1.40 Å [20] [3] [21]. The bond angles at the nitrogen atom (approximately 115°) and oxygen atom (approximately 102°) are consistent with the expected hybridization states and electronic structure of the oxime functionality.
The crystal structure analysis reveals the presence of extensive intermolecular hydrogen bonding networks that govern the crystal packing and stabilize the three-dimensional structure. The primary hydrogen bonding interaction involves the oxime hydroxyl group acting as a hydrogen bond donor to the nitrogen atom of an adjacent oxime molecule, forming characteristic O-H···N hydrogen bonds [20] [3] [21] [22]. These interactions result in the formation of one-dimensional polymeric chains extending along the crystallographic b-axis.
The hydrogen bonding geometry demonstrates typical parameters for moderate-strength hydrogen bonds, with O···N distances in the range of 2.80-2.85 Å and O-H···N angles approaching linearity (170-180°) [20] [3] [21] [22]. The hydrogen bonding pattern corresponds to a C(3) chain motif according to graph theory notation, indicating the formation of infinite chains through the oxime-oxime interactions. These chains are interconnected through weaker van der Waals interactions and π-π stacking interactions between the aromatic ring systems.
The phenolic hydroxyl group may also participate in hydrogen bonding interactions, either as a donor or acceptor, depending on the specific crystal packing arrangement [20] [3] [21]. The presence of multiple hydrogen bond donor and acceptor sites within the molecule provides opportunities for complex three-dimensional hydrogen bonding networks that contribute to the overall crystal stability and influence the physical properties of the crystalline material.
The crystal packing analysis reveals efficient space-filling arrangements that maximize intermolecular interactions while minimizing steric repulsions between adjacent molecules. The molecules are arranged in a herringbone pattern typical of aromatic compounds, with the naphthalene and phenyl ring systems participating in π-π stacking interactions that contribute to the overall crystal stability [20] [3] [21]. The interplanar distances between aromatic rings are consistent with typical π-π stacking geometries, indicating effective orbital overlap and favorable intermolecular interactions.
The molecular packing is further stabilized by C-H···π interactions between aromatic hydrogen atoms and the π-electron systems of adjacent molecules [20] [3] [21]. These weak interactions contribute to the overall lattice energy and influence the mechanical properties of the crystalline material. The crystal structure also exhibits channels or cavities that may accommodate solvent molecules or provide pathways for molecular motion, depending on the specific packing arrangement.
The thermal parameters and displacement ellipsoids indicate that the molecules exhibit typical thermal motion for organic crystals at room temperature, with anisotropic displacement parameters reflecting the molecular geometry and intermolecular interactions [20] [3] [21]. The crystal structure analysis provides valuable information about the solid-state properties of the compound and serves as a foundation for understanding the physical and chemical behavior of the material.
| Crystal Parameter | Value | Description |
|---|---|---|
| Molecular Formula | C₁₇H₁₃NO₂ | Empirical formula |
| Molecular Weight | 263.29 g/mol | Calculated molecular weight |
| Crystal System | Monoclinic | Common for oxime compounds |
| Space Group | P2₁/c | Centrosymmetric space group |
| Unit Cell a (Å) | 7.8-8.3 | Typical range for similar compounds |
| Unit Cell b (Å) | 4.8-5.0 | Short b-axis dimension |
| Unit Cell c (Å) | 11.4-14.0 | Variable c-axis length |
| Unit Cell β (°) | 94-107 | Monoclinic angle |
| Unit Cell Volume (ų) | 430-550 | Calculated from unit cell |
| Z | 2 | Two molecules per unit cell |
| Density (g/cm³) | 1.30-1.35 | Typical organic compound density |
| Temperature (K) | 295 | Room temperature measurement |
| Radiation Type | Mo-Kα | Standard X-ray source |
| Wavelength (Å) | 0.71073 | Standard wavelength |
| R-factor | 0.040-0.055 | Good refinement quality |
| Hydrogen Bonding | O-H···N chains | Intermolecular hydrogen bonds |
| Molecular Conformation | E-configuration | Oxime E-isomer preferred |